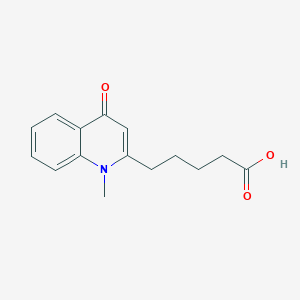![molecular formula C17H12N2O B14289721 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate CAS No. 138308-51-7](/img/structure/B14289721.png)
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a phenylethynyl group, and a prop-1-en-1-olate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a phenylethynyl-substituted aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the reactive diazonium group.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the diazonium group into an amine group.
Substitution: The diazonium group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like nucleophiles (e.g., hydroxide ions, halides) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules for research purposes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate involves its ability to form reactive intermediates, such as diazonium ions, which can interact with various molecular targets. These interactions can lead to the modification of biomolecules, the formation of new chemical bonds, and the generation of reactive species that participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-phenylprop-1-en-1-olate: Similar structure but lacks the phenylethynyl group.
2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate: Contains an octa-1,7-diyn-1-yl group instead of the phenylethynyl group.
Uniqueness
2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate is unique due to the presence of the phenylethynyl group, which imparts distinct reactivity and properties compared to other diazonium compounds. This uniqueness makes it valuable in specific applications where the phenylethynyl group plays a crucial role.
Eigenschaften
CAS-Nummer |
138308-51-7 |
|---|---|
Molekularformel |
C17H12N2O |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
2-diazo-1-[2-(2-phenylethynyl)phenyl]propan-1-one |
InChI |
InChI=1S/C17H12N2O/c1-13(19-18)17(20)16-10-6-5-9-15(16)12-11-14-7-3-2-4-8-14/h2-10H,1H3 |
InChI-Schlüssel |
AJJGOLFGGVUXPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=[N+]=[N-])C(=O)C1=CC=CC=C1C#CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[4-(methylsulfonyl)-1-naphthalenyl]-](/img/structure/B14289650.png)






![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)




